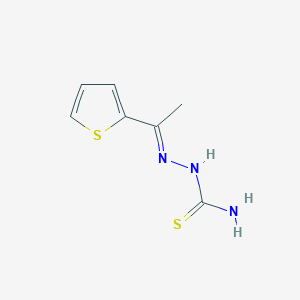

1-(2-thienyl)ethanone thiosemicarbazone

Descripción general

Descripción

2-(1-(Tiofen-2-il)etilidene)hidrazincarbotioamida es un compuesto conocido por sus propiedades antimicrobianas. Es eficaz contra una variedad de bacterias gramnegativas y grampositivas, así como varios hongos . Este compuesto también es un precursor en la síntesis de otros agentes antimicrobianos y compuestos con actividad anticancerígena .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2-(1-(Tiofen-2-il)etilidene)hidrazincarbotioamida generalmente involucra la reacción de tiofeno-2-carbaldehído con tiosemicarbazida. La reacción generalmente se lleva a cabo en una solución de etanol bajo condiciones de reflujo durante varias horas. El producto se purifica luego mediante recristalización .

Métodos de Producción Industrial

Los métodos de producción industrial para este compuesto son similares a la síntesis de laboratorio, pero se amplían para acomodar cantidades más grandes. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la coherencia en entornos industriales .

Análisis De Reacciones Químicas

Tipos de Reacciones

2-(1-(Tiofen-2-il)etilidene)hidrazincarbotioamida experimenta diversas reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar para formar sulfoxidos y sulfones.

Reducción: Las reacciones de reducción pueden convertirlo en hidracinas correspondientes.

Sustitución: Puede sufrir reacciones de sustitución nucleófila, particularmente en el anillo de tiofeno.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Se pueden emplear nucleófilos como aminas o alcóxidos en condiciones básicas.

Productos Principales

Oxidación: Sulfoxidos y sulfones.

Reducción: Hidracinas.

Sustitución: Varios tiofenos sustituidos.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

1-(2-Thienyl)ethanone thiosemicarbazone can be synthesized through the condensation reaction of 2-acetylthiophene with thiosemicarbazide. The reaction typically involves refluxing equimolar amounts of the reactants in an appropriate solvent, often yielding the thiosemicarbazone product in good yields. The structural characterization of the synthesized compound is usually achieved through various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS) .

Biological Applications

The biological applications of this compound are significant, particularly in the fields of antimicrobial, anticancer, and antiviral research. Below are detailed insights into its applications:

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of thiosemicarbazones, including this compound. These compounds exhibit activity against various bacterial strains and fungi. For instance, a study highlighted that derivatives of thiosemicarbazones showed promising antibacterial activity against Gram-positive and Gram-negative bacteria using the agar well-diffusion method .

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Significant inhibition | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Notable antifungal activity |

Anticancer Potential

Thiosemicarbazones have been investigated for their anticancer properties. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and inhibition of specific cellular pathways. A notable study demonstrated its effectiveness against different cancer cell lines, showing a dose-dependent response in cell viability assays .

Antiviral Activity

Emerging research suggests that thiosemicarbazones may possess antiviral properties. Specifically, studies have indicated that these compounds can inhibit viral replication by targeting viral enzymes or host cell factors essential for viral life cycles. For instance, certain thiosemicarbazones have shown efficacy against herpes simplex virus type 1 by inhibiting ribonucleotide reductase activity .

Case Studies

- Antimicrobial Efficacy Study : A comprehensive study evaluated the antimicrobial efficacy of several thiosemicarbazone derivatives, including this compound. The results indicated that modifications to the thiosemicarbazone structure could enhance antimicrobial activity significantly.

- Cancer Cell Line Testing : In vitro testing on various cancer cell lines revealed that this compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent.

- Antiviral Mechanism Exploration : Research focused on elucidating the mechanism by which thiosemicarbazones inhibit viral replication has provided insights into their potential use as antiviral agents, particularly in developing treatments for viral infections resistant to conventional therapies.

Mecanismo De Acción

La actividad antimicrobiana de 2-(1-(Tiofen-2-il)etilidene)hidrazincarbotioamida se atribuye a su capacidad para interferir con la síntesis de la pared celular de las bacterias y los hongos. Se une a enzimas específicas involucradas en este proceso, inhibiendo su función y provocando la muerte celular. Se cree que la actividad anticancerígena del compuesto implica la inducción de apoptosis en las células cancerosas a través de la activación de vías de señalización específicas .

Comparación Con Compuestos Similares

Compuestos Similares

Tiosemicarbazonas: Estos compuestos comparten una estructura similar y exhiben actividades antimicrobianas y anticancerígenas comparables.

Hidrazonas: Conocidas por sus propiedades antimicrobianas, estos compuestos están relacionados estructuralmente con 2-(1-(Tiofen-2-il)etilidene)hidrazincarbotioamida.

Derivados del tiofeno: Estos compuestos también exhiben una gama de actividades biológicas, incluidas propiedades antimicrobianas y anticancerígenas.

Singularidad

2-(1-(Tiofen-2-il)etilidene)hidrazincarbotioamida destaca por sus actividades antimicrobianas y anticancerígenas duales. Su capacidad para actuar contra un amplio espectro de microorganismos y su potencial en la terapia contra el cáncer lo convierten en un compuesto único y valioso en la investigación científica .

Actividad Biológica

1-(2-Thienyl)ethanone thiosemicarbazone (TSC) is a compound of increasing interest due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, supported by various research findings and case studies.

Chemical Structure and Synthesis

This compound has the molecular formula CHNS and features a thienyl ring, contributing to its unique biological properties. The synthesis typically involves the condensation of thiosemicarbazide with 2-thienylacetone under acidic conditions, yielding the desired thiosemicarbazone derivative.

Biological Activity Overview

The biological activities of this compound have been extensively studied across various fields:

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of thiosemicarbazones against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:

- Antibacterial Activity : In vitro tests have shown that this compound exhibits significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported to be lower than those for standard antibiotics .

- Antifungal Activity : The compound has also displayed potent antifungal activity against pathogens such as Candida albicans. Studies indicate that it can effectively inhibit fungal growth at concentrations that are non-toxic to human cells .

Anticancer Properties

Research has highlighted the potential of this compound as an anticancer agent. A study evaluated its cytotoxicity against several cancer cell lines, including Hep3B, HeLa, A549, and MCF-7. The results indicated that:

- The compound exhibited significant antiproliferative activity with cell viability dropping to as low as 16.82% at a concentration of 100 μM against Hep3B cells .

- Its mechanism of action may involve inducing apoptosis in cancer cells through various pathways, including the modulation of oxidative stress .

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- Metal Ion Coordination : Thiosemicarbazones can form complexes with transition metals, which may enhance their biological activity. For instance, metal complexes derived from this compound have shown increased antimicrobial potency compared to the free ligand .

- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in microbial and cancer cells, leading to cell death. This mechanism is particularly relevant in its anticancer activity where ROS play a crucial role in triggering apoptosis .

Comparative Biological Activity

A comparative analysis of this compound against other thiosemicarbazones reveals its unique efficacy profile:

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) | Cytotoxicity (IC50 µM) |

|---|---|---|---|

| 1-(2-Thienyl)ethanone TSC | 32 (S. aureus), 64 (E. coli) | 16 (C. albicans) | 100 |

| Other TSC derivatives | Varies; generally higher MIC values | Higher MIC values | Higher IC50 values |

Case Studies

Several case studies underscore the potential applications of this compound:

- Study on Antimicrobial Efficacy : A study conducted on various TSC derivatives found that those containing heteroatoms like sulfur exhibited enhanced antibacterial properties due to better membrane penetration .

- Cancer Research : In a recent investigation, researchers explored the effects of this compound on different cancer cell lines, revealing that it could serve as a lead compound for developing new anticancer therapies .

Propiedades

IUPAC Name |

(1-thiophen-2-ylethylideneamino)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3S2/c1-5(9-10-7(8)11)6-3-2-4-12-6/h2-4H,1H3,(H3,8,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVHAJJEMJNPHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=S)N)C1=CC=CS1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5351-71-3 | |

| Record name | 2-[1-(2-Thienyl)ethylidene]hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5351-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.